2-(3,5-Dimethylphenyl)pyrrole
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Overview
Description
2-(3,5-Dimethylphenyl)pyrrole is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)pyrrole can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine. In this case, 3,5-dimethylaniline can be used as the amine source. The reaction is typically carried out in the presence of a catalytic amount of iron (III) chloride in water, yielding the desired pyrrole derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as flash chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can convert the pyrrole ring into pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted pyrroles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine, iodine, and sulfonyl chlorides are employed.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidine derivatives.
Substitution: Substituted pyrroles with various functional groups.
Scientific Research Applications
2-(3,5-Dimethylphenyl)pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrrole: Lacks the dimethyl groups on the phenyl ring, resulting in different chemical properties.
2-(3,4-Dimethylphenyl)pyrrole: Similar structure but with different substitution pattern on the phenyl ring.
2-(3,5-Dimethoxyphenyl)pyrrole: Contains methoxy groups instead of methyl groups, affecting its reactivity and applications.
Uniqueness
2-(3,5-Dimethylphenyl)pyrrole is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h3-8,13H,1-2H3 |
InChI Key |
KXSHGUHNGUPEOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CN2)C |
Origin of Product |
United States |
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